2-Chloro-5-(methylamino)benzoic acid hydrochloride
Overview
Description
2-Chloro-5-(methylamino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
- Synthesis Methods : 2-Chloro-5-(methylamino)benzoic acid hydrochloride has been studied in various synthesis methods, including its derivative forms. For instance, the synthesis of 2-Chloro-5-hydroxytropone, where 5-amino- and 5-methylamino-2-chlorotropone were derived, demonstrates the compound's versatility in chemical reactions (Nozoe et al., 1966).
Plant Growth Regulation
- Impact on Plant Growth : Studies have explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including this compound, in plant growth-regulating substances. This research has implications for agricultural science and plant biology (Pybus et al., 1959).
Crystallography and Molecular Structure
- Structural Analysis : The structural and molecular characteristics of compounds related to this compound, such as 4-(methylamino)benzoic acid, have been analyzed through crystallography. This research is significant for understanding the compound's physical and chemical properties (Azumaya et al., 2003).
Spectroscopy and Pharmaceutical Analysis
- Spectroscopic Applications : The compound has been used in methods for the quantitative determination of various pharmaceuticals in plasma, highlighting its utility in analytical chemistry and drug development (Higuchi et al., 1975).
Environmental and Material Science
- Environmental Analysis : Research on derivatives of this compound, such as 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid, has been conducted for the spectrophotometric determination of metals like cobalt in environmental samples, demonstrating its role in environmental science and analytical methods (Wada et al., 1982).
Properties
IUPAC Name |
2-chloro-5-(methylamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-10-5-2-3-7(9)6(4-5)8(11)12;/h2-4,10H,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKDLFPBFXJNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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